N-(9H-Purin-8-yl)acetamide
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Overview
Description
N-(9H-Purin-8-yl)acetamide: is a chemical compound with the molecular formula C7H7N5O It belongs to the class of purine derivatives, which are known for their significant roles in biological systems, including DNA and RNA structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-Purin-8-yl)acetamide typically involves the acylation of purine derivatives. One common method is the reaction of purine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(9H-Purin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can produce various substituted purine compounds .
Scientific Research Applications
N-(9H-Purin-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and DNA/RNA interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on cellular pathways.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(9H-Purin-8-yl)acetamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its interaction with DNA/RNA can influence gene expression and cellular functions .
Comparison with Similar Compounds
- N-(9H-Purin-6-yl)acetamide
- 2-Chloro-N-(9H-purin-6-yl)acetamide
- N-(9H-Purin-6-yl)benzamide
Comparison: N-(9H-Purin-8-yl)acetamide is unique due to its specific substitution pattern on the purine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities to enzymes and nucleic acids, leading to distinct biological effects .
Properties
IUPAC Name |
N-(7H-purin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-4(13)10-7-11-5-2-8-3-9-6(5)12-7/h2-3H,1H3,(H2,8,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRBWYKTINFIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=NC=NC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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